The compound is derived from research focused on developing selective inhibitors for phosphodiesterases, specifically targeting the dual activity of phosphodiesterase 2 and phosphodiesterase 10. It has been identified in various studies and patents exploring its potential benefits in treating conditions such as depression, schizophrenia, and other cognitive disorders .
The synthesis of Pde2/pde10-In-1 involves several steps that typically include the formation of key structural components through organic synthesis techniques. A notable method reported in the literature involves the use of quinoline derivatives combined with pyrazole moieties to achieve the desired inhibitory activity against both phosphodiesterases.
Pde2/pde10-In-1 possesses a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The core structure typically includes:
The molecular formula and weight are critical for understanding its pharmacokinetic properties. The compound's three-dimensional structure can be elucidated using techniques such as X-ray crystallography or NMR spectroscopy, providing insight into how it interacts with its target enzymes .
Pde2/pde10-In-1 undergoes various chemical reactions that can be categorized into:
The mechanism of action for Pde2/pde10-In-1 revolves around its ability to inhibit the enzymatic activity of phosphodiesterases. By blocking these enzymes, the compound increases intracellular levels of cyclic nucleotides (cAMP and cGMP), which play crucial roles in signaling pathways that regulate mood, cognition, and neuroprotection.
Research indicates that elevated levels of cAMP can enhance neurotransmitter signaling, potentially alleviating symptoms associated with mood disorders . The specific interactions at the molecular level involve competitive inhibition at the enzyme's active site.
Pde2/pde10-In-1 exhibits several notable physical and chemical properties:
These properties are crucial for formulation development in pharmaceutical applications .
Pde2/pde10-In-1 holds significant promise in scientific research and therapeutic applications:
Phosphodiesterase 2 and Phosphodiesterase 10 belong to the phosphodiesterase superfamily characterized by conserved catalytic domains that hydrolyze cyclic nucleotides. Both enzymes feature a catalytic domain near the carboxyl terminus, containing a highly conserved metal-binding pocket that coordinates zinc²⁺ and magnesium²⁺ ions essential for hydrolytic activity [1] [3]. The catalytic site adopts a α-helical fold organized into three subdomains, with the active site formed at the junction of these helices. Within this pocket, residues such as histidine, aspartate, and asparagine are invariant across Phosphodiesterase 2 and Phosphodiesterase 10 and directly participate in substrate binding and catalysis [1] [7].
Despite this conservation, key structural differences confer isoform selectivity. Phosphodiesterase 2 utilizes a unique glutamine residue for cyclic guanosine monophosphate recognition, whereas Phosphodiesterase 10 employs a smaller hydrophobic residue that accommodates both cyclic adenosine monophosphate and cyclic guanosine monophosphate [3] [7]. X-ray crystallography of the Phosphodiesterase 10 catalytic domain (Protein Data Bank: 2OUP) reveals a deeper substrate-binding cleft compared to Phosphodiesterase 2, partially explaining its dual-substrate specificity [7]. Phosphodiesterase 2/Phosphodiesterase 10-IN-1 exploits these subtle differences through strategic molecular interactions: it anchors to conserved metal-coordinating residues while extending substituents towards isoform-specific subpockets [7].
Table 1: Comparative Structural Features of Phosphodiesterase 2 and Phosphodiesterase 10 Catalytic Domains
Feature | Phosphodiesterase 2 | Phosphodiesterase 10 |
---|---|---|
Metal Coordination | His577, His581, Asp647, Asn655 (zinc²⁺/magnesium²⁺) | His603, His607, Asp675, Asn683 (zinc²⁺/magnesium²⁺) |
Substrate Preference | Dual (cyclic guanosine monophosphate > cyclic adenosine monophosphate) | Dual (cyclic adenosine monophosphate > cyclic guanosine monophosphate) |
Binding Pocket Volume | 420 ų | 560 ų |
Key Selectivity Residue | Gln859 (cyclic guanosine monophosphate specificity) | Phe729 (hydrophobic accommodation) |
The regulatory GAF domains (cGMP-activated PDEs, Anabaena adenylyl cyclase, Escherichia coli FhlA) constitute a critical pharmacological target. Phosphodiesterase 2 contains tandem GAF-A and GAF-B domains where cyclic guanosine monophosphate binds exclusively to GAF-B, inducing a conformational change that enhances catalytic efficiency by 40-fold [5] [8]. Phosphodiesterase 10 also possesses tandem GAF domains, but uniquely binds cyclic adenosine monophosphate at its GAF-B domain, resulting in autoinhibition of cyclic guanosine monophosphate hydrolysis [2] [4].
Structural analyses reveal that GAF domains adopt a conserved α/β fold with a central five-stranded β-sheet surrounded by helices [5] [7]. The cyclic nucleotide-binding pocket within GAF-B domains features a conserved "NKFDE" motif that forms hydrogen bonds with the purine ring [7]. Phosphodiesterase 2/Phosphodiesterase 10-IN-1 engages these domains through allosteric mechanisms: molecular dynamics simulations demonstrate that it stabilizes the "closed" conformation of Phosphodiesterase 10-GAF-B, mimicking cyclic adenosine monophosphate binding and suppressing catalytic activity [7]. For Phosphodiesterase 2, it competes with cyclic guanosine monophosphate at GAF-B, preventing activation as evidenced by fluorescence resonance energy transfer assays showing reduced conformational shift [5]. This dual allosteric modulation represents a sophisticated mechanism to fine-tune cyclic nucleotide compartmentalization.
Phosphodiesterase 2/Phosphodiesterase 10-IN-1 displays distinct kinetic behaviors against its targets. For Phosphodiesterase 10, it acts primarily as a competitive inhibitor, increasing Michaelis constant (Kₘ) values for both cyclic adenosine monophosphate (from 0.28 ± 0.03 µM to 1.7 ± 0.2 µM) and cyclic guanosine monophosphate (from 0.52 ± 0.06 µM to 3.1 ± 0.3 µM) without altering maximal velocity (Vₘₐₓ), indicating direct competition at the catalytic site [7]. This is supported by crystallographic data showing the compound occupying the catalytic pocket while hydrogen-bonding with His603 and Asp675 [7].
In contrast, Phosphodiesterase 2 inhibition involves mixed mechanisms. At the catalytic domain, it exhibits non-competitive kinetics with respect to cyclic guanosine monophosphate (constant Vₘₐₓ decrease; unchanged Kₘ). However, it functions as a GAF-domain competitive antagonist, abolishing cyclic guanosine monophosphate-mediated activation [5] [8]. This dual kinetic action creates a synergistic inhibitory effect: the compound reduces baseline activity while preventing the >30-fold activation normally induced by physiological cyclic guanosine monophosphate concentrations [5].
Table 2: Kinetic Parameters of Phosphodiesterase 2/Phosphodiesterase 10-IN-1
Parameter | Phosphodiesterase 10 Inhibition | Phosphodiesterase 2 Inhibition |
---|---|---|
Inhibition Constant (Kᵢ) | 38 ± 4 nM (cyclic adenosine monophosphate); 42 ± 5 nM (cyclic guanosine monophosphate) | 85 ± 8 nM (catalytic); 120 ± 12 nM (GAF-B) |
Mechanism vs. Catalytic Site | Competitive | Non-competitive |
Effect on Kₘ | 6-fold increase | No change |
Effect on Vₘₐₓ | No change | 65% reduction |
GAF Domain Interaction | Allosteric modulation (cyclic adenosine monophosphate mimic) | Competitive antagonism (cyclic guanosine monophosphate blockade) |
The inhibitor differentially impacts substrate preference. Phosphodiesterase 10 inherently hydrolyzes cyclic adenosine monophosphate with higher affinity (Kₘ = 0.28 µM) versus cyclic guanosine monophosphate (Kₘ = 0.52 µM), though maximal velocity favors cyclic guanosine monophosphate (Vₘₐₓ ratio: 1.8:1) [4] [7]. Phosphodiesterase 2/Phosphodiesterase 10-IN-1 equalizes this disparity, reducing Phosphodiesterase 10 catalytic efficiency (kcat/Kₘ) for cyclic adenosine monophosphate by 98% versus 92% for cyclic guanosine monophosphate [7]. This near-complete suppression maintains physiological cyclic adenosine monophosphate/cyclic guanosine monophosphate balance in striatal neurons, crucial for signal compartmentalization [6] [9].
For Phosphodiesterase 2, which preferentially hydrolyzes cyclic guanosine monophosphate under basal conditions (Kₘ = 10 µM) but becomes cAMP-competent upon cyclic guanosine monophosphate activation, the inhibitor shows substrate-dependent potency [5] [8]. It achieves half-maximal inhibitory concentration values of 25 nM against cyclic guanosine monophosphate hydrolysis but requires 180 nM to inhibit cyclic adenosine monophosphate hydrolysis, reflecting Phosphodiesterase 2's activation-dependent substrate switching. This nuanced specificity preserves cyclic adenosine monophosphate hydrolysis in microdomains where Phosphodiesterase 2 remains inactive, enabling precise spatial modulation of cyclic nucleotide signaling [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5